4,6-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thieno[2,3-b]pyridin-3-amine
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Overview
Description
4,6-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thieno[2,3-b]pyridin-3-amine is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a tetrazole ring, and a thienopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thieno[2,3-b]pyridin-3-amine typically involves multiple steps, including the formation of the thienopyridine core, the introduction of the trifluoromethyl group, and the construction of the tetrazole ring. Common synthetic routes may include:
Formation of the Thienopyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This can be achieved through radical trifluoromethylation, which involves the use of trifluoromethylating agents such as CF3I or Togni’s reagent.
Construction of the Tetrazole Ring: This step typically involves the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thieno[2,3-b]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4,6-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thieno[2,3-b]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the tetrazole ring can mimic carboxylate groups, allowing it to interact with various enzymes and receptors . The thienopyridine core may contribute to the compound’s binding affinity and selectivity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-amine: A simpler analog with a pyridine ring and an amino group.
Thieno[2,3-b]pyridine: A core structure without the trifluoromethyl and tetrazole groups.
Trifluoromethylated Tetrazoles: Compounds with similar trifluoromethyl and tetrazole functionalities.
Uniqueness
4,6-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thieno[2,3-b]pyridin-3-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the tetrazole ring provides a versatile pharmacophore for drug design .
Properties
Molecular Formula |
C17H13F3N6S |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
4,6-dimethyl-2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]thieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C17H13F3N6S/c1-8-6-9(2)22-16-12(8)13(21)14(27-16)15-23-24-25-26(15)11-5-3-4-10(7-11)17(18,19)20/h3-7H,21H2,1-2H3 |
InChI Key |
VNKBKUKLHSTSFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=NN=NN3C4=CC=CC(=C4)C(F)(F)F)N)C |
Origin of Product |
United States |
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